6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide
Description
Properties
CAS No. |
169298-24-2 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-oxo-7,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxamide |
InChI |
InChI=1S/C7H8N4O2/c8-7(13)6-4-1-9-5(12)2-11(4)3-10-6/h3H,1-2H2,(H2,8,13)(H,9,12) |
InChI Key |
BJLDFRKSDBEREC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN2CC(=O)N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of Imidazo[1,5-a]pyrazine Intermediates
- Starting Material : Pyrazine 2-methylamine.
- Step 1 : Reaction with acid anhydride in an ice-water bath, followed by stirring at room temperature to yield an amide intermediate.
- Step 2 : Treatment of the amide with phosphorus oxychloride at room temperature, then heating with phosphorus pentoxide under reflux to induce cyclization forming the imidazo[1,5-a]pyrazine core.
This step is crucial for building the bicyclic framework characteristic of the target compound.
Catalytic Hydrogenation to Tetrahydro Derivative
- The imidazo[1,5-a]pyrazine intermediate is dissolved in ethanol.
- Hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at room temperature.
- This reduces the unsaturated imidazo ring to the tetrahydro form (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine).
Amino Group Protection and Halogenation
- The tetrahydroimidazo[1,5-a]pyrazine derivative undergoes amino protection by reaction with di-tert-butyl dicarbonate in ethanol.
- The protected intermediate is then halogenated using halogenated succinimide in ethanol at room temperature to introduce halogen functionality necessary for subsequent carbonylation.
Carbonylation and Ester Formation
- Under a carbon monoxide atmosphere, the halogenated compound reacts with cobalt octacarbonyl and chloroacetate in methanol at elevated temperature (oil bath conditions).
- This step introduces ester functionalities, which are later hydrolyzed to carboxylic acids.
Amide Formation via Condensation
- The carboxylic acid intermediate is reacted with amines or ethanol in the presence of condensation reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride or 1-halogenated carbonate.
- The reaction is conducted at room temperature, often in dichloromethane or ethanol solvents.
- Amino protecting groups are removed under acidic conditions to yield the final carboxamide structure.
Purification and Salt Formation
- The crude product is purified by silica gel column chromatography.
- Acid addition salts (e.g., hydrochloride) are prepared by treating the purified compound with acids in solvents like methanol or ethyl acetate to improve stability and solubility.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Acid anhydride, pyrazine 2-methylamine | Ice-water bath, then RT | 0°C to RT | High | Initial amide intermediate |
| Cyclization | Phosphorus oxychloride, phosphorus pentoxide | None specified | Reflux | High | Formation of imidazo[1,5-a]pyrazine |
| Hydrogenation | Pd/C, H2 | Ethanol | RT | High | Reduction to tetrahydro derivative |
| Amino protection | Di-tert-butyl dicarbonate | Ethanol | RT | High | Boc protection of amino group |
| Halogenation | Halogenated succinimide | Ethanol | RT | Moderate | Introduction of halogen |
| Carbonylation | Cobalt octacarbonyl, chloroacetate, CO atmosphere | Methanol | Oil bath (~65°C) | Moderate | Ester intermediate formation |
| Hydrolysis | Base hydrolysis, acidification | Methanol/water | RT | High | Conversion to carboxylic acid |
| Condensation (amide formation) | Carboxylic acid + amine + condensation reagent | DCM/Ethanol | RT | High | Amide bond formation |
| Deprotection | Acid treatment | DCM/Ethanol | RT | High | Removal of Boc protecting group |
| Purification and salt formation | Silica gel chromatography, acid addition | Methanol/EtOAc | RT | High | Final isolation of target compound |
Research Findings and Notes
- The synthetic route is versatile, allowing substitution on the imidazo[1,5-a]pyrazine ring to tailor pharmacological properties.
- Use of protecting groups such as Boc is essential to prevent side reactions during halogenation and carbonylation.
- Catalytic hydrogenation with Pd/C is efficient and selective for reducing the imidazo ring without affecting other functional groups.
- Carbonylation under CO atmosphere with cobalt octacarbonyl is a key step for introducing carboxylic acid derivatives.
- The condensation step is optimized by selecting appropriate coupling reagents to achieve high yields and purity.
- Acid addition salts enhance the compound's pharmaceutical applicability by improving solubility and stability.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits antibacterial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can be used as intermediates in the synthesis of pesticides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .
Comparison with Similar Compounds
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives
- Structure : Chlorine substituent at position 1 instead of carboxamide.
- Activity : These derivatives act as dual orexin receptor antagonists, with optimized brain penetration and sleep-promoting effects in rat EEG models. For example, replacing dimethoxyphenyl groups with substituted imidazoles improved potency .
- Key Data : Brain-to-plasma ratios >0.5 and IC₅₀ values <10 nM for orexin receptors .
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Derivatives
8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic Acid
- Structure : Oxo group at position 8 (vs. 6) and carboxylic acid at position 1.
- Activity: No direct activity data, but the carboxylic acid may enhance solubility (aqueous solubility >10 mg/mL) and metal-binding capacity compared to carboxamide .
Core Heterocycle Modifications
Imidazo[1,2-a]pyrimidine Derivatives
- Structure : Pyrimidine ring instead of pyrazine.
- Activity : Hydrazone derivatives (e.g., compounds 8d–f) exhibit potent antibacterial activity against E. coli and S. aureus (inhibition zones 30–33 mm), attributed to the hydrazone moiety’s ability to disrupt bacterial membranes .
- Comparison : The pyrimidine core’s electron-deficient nature may enhance interactions with bacterial enzymes compared to the pyrazine analog .
Triazolo[1,5-a]pyrimidine-6-carboxamides
- Structure : Triazole-fused pyrimidine with carboxamide.
- Activity : Antiproliferative effects against cancer cells (e.g., IC₅₀ <10 µM in preliminary screens) via inhibition of kinase pathways. The triazole ring introduces additional hydrogen-bonding sites .
Biological Activity
6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The compound's molecular formula is and it features a carboxamide functional group that enhances its biological activity. Its unique imidazo-pyrazine structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of enzyme activities involved in cell cycle regulation.
Case Study: In Vitro Anticancer Activity
In a study involving CCRF-CEM leukemia cells, 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide exhibited an IC50 value of approximately 15 µg/mL. This suggests a potent effect on cell viability and proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary findings suggest that it may modulate the activity of certain enzymes and receptors:
- Enzyme Interaction : It appears to inhibit key enzymes involved in nucleotide synthesis.
- Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), influencing various signaling pathways associated with cancer progression and microbial resistance.
Structural Comparisons
The structural uniqueness of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide compared to similar compounds can be summarized as follows:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | Contains a pyridine ring | Different biological activity profile |
| Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate | Oxidized derivative | Enhanced reactivity due to additional oxygen |
| (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid | Contains trifluoromethyl groups | Potentially increased lipophilicity |
Future Directions
Further research is essential to fully elucidate the biological effects and therapeutic potential of 6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide. Areas for future exploration include:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Detailed investigations into its interactions with molecular targets.
- Formulation Development : Exploring delivery methods for enhanced bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
